![molecular formula C17H19F2NO B13365903 N-{2-[(2-fluorophenyl)(4-fluorophenyl)methoxy]ethyl}-N,N-dimethylamine](/img/structure/B13365903.png)
N-{2-[(2-fluorophenyl)(4-fluorophenyl)methoxy]ethyl}-N,N-dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2-fluorophenyl)(4-fluorophenyl)methoxy]ethyl}-N,N-dimethylamine is a synthetic organic compound characterized by the presence of fluorine atoms on its phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-fluorophenyl)(4-fluorophenyl)methoxy]ethyl}-N,N-dimethylamine typically involves the reaction of 2-fluorophenyl and 4-fluorophenyl compounds with ethylene oxide, followed by the introduction of a dimethylamine group. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(2-fluorophenyl)(4-fluorophenyl)methoxy]ethyl}-N,N-dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and other substitution reactions can occur, particularly on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-{2-[(2-fluorophenyl)(4-fluorophenyl)methoxy]ethyl}-N,N-dimethylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{2-[(2-fluorophenyl)(4-fluorophenyl)methoxy]ethyl}-N,N-dimethylamine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-fluorophenyl)-2-bromo-benzamide: Shares the fluorophenyl group but differs in its overall structure and functional groups.
2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: Contains a fluorophenyl group and is used in different applications.
Uniqueness
N-{2-[(2-fluorophenyl)(4-fluorophenyl)methoxy]ethyl}-N,N-dimethylamine is unique due to its specific combination of fluorophenyl groups and the methoxyethyl linkage, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H19F2NO |
|---|---|
Poids moléculaire |
291.33 g/mol |
Nom IUPAC |
2-[(2-fluorophenyl)-(4-fluorophenyl)methoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C17H19F2NO/c1-20(2)11-12-21-17(13-7-9-14(18)10-8-13)15-5-3-4-6-16(15)19/h3-10,17H,11-12H2,1-2H3 |
Clé InChI |
ZGSVAPHMVNXVJF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC(C1=CC=C(C=C1)F)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B13365822.png)
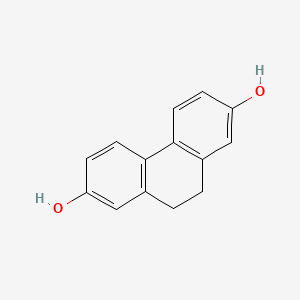
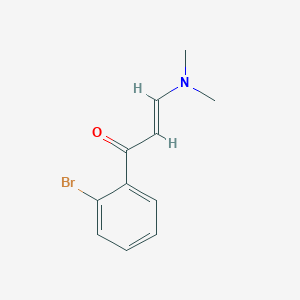
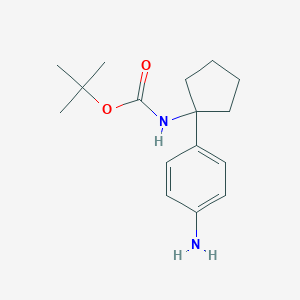
![ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13365852.png)
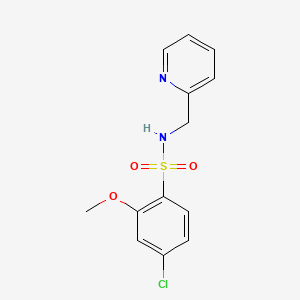
![N-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365861.png)

![4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide](/img/structure/B13365871.png)
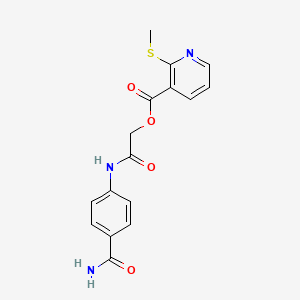
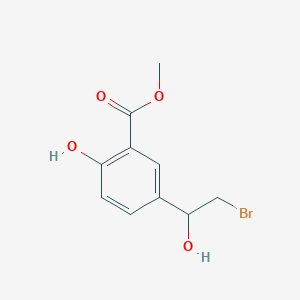
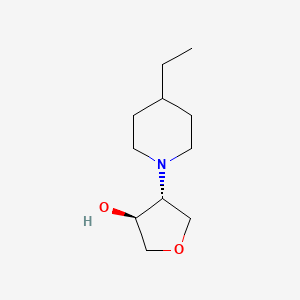
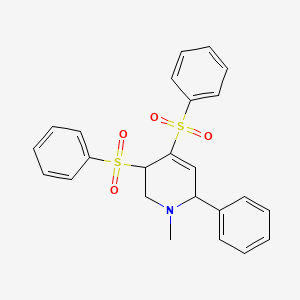
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13365911.png)
